

Application Note: LC-MS/MS Quantification of Toceranib in Canine Plasma

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Compound Focus: Toceranib

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1. Introduction **Toceranib** phosphate is a tyrosine kinase inhibitor approved for the treatment of canine mast cell tumors and used investigatively against other solid tumors [1] [2]. Therapeutic Drug Monitoring (TDM) is emerging as a valuable strategy for optimizing its dosage due to significant interpatient pharmacokinetic variability and exposure-response relationships with adverse events [1] [3]. This application note details a robust, stability-indicating reversed-phase LC-MS/MS method for the precise quantification of **toceranib** in canine plasma to support pharmacokinetic studies and TDM.

2. Materials and Methods

2.1. Reagents and Chemicals

- **Analyte:** **Toceranib** phosphate (Palladia)
- **Internal Standard (IS):** **Toceranib-d8**
- **Solvents:** HPLC-grade or higher Acetonitrile, Methanol, Water.
- **Additives:** Formic Acid (LC-MS grade).

2.2. Instrumentation and Chromatographic Conditions The table below summarizes the core parameters of the LC-MS/MS system used in the identified study [1] [3].

*Table 1: Instrumental Conditions for **Toceranib** Analysis*

Parameter	Specification
LC System	ExionLC AD system (Sciex)
Mass Spectrometer	Triple Quad 5500+ (Sciex) with ESI+
Data Acquisition	Analyst 1.4.3
Analytical Column	XBridge C18 (100 x 2.1 mm, 5 μ m) [1] [3]
Column Temperature	40 °C
Mobile Phase	Isocratic: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (30:70, v/v)
Flow Rate	0.50 mL/min
Injection Volume	2 μ L
Autosampler Temp	15 °C
Run Time	~3.0 minutes

Table 2: MS/MS Parameters for Multiple Reaction Monitoring (MRM)

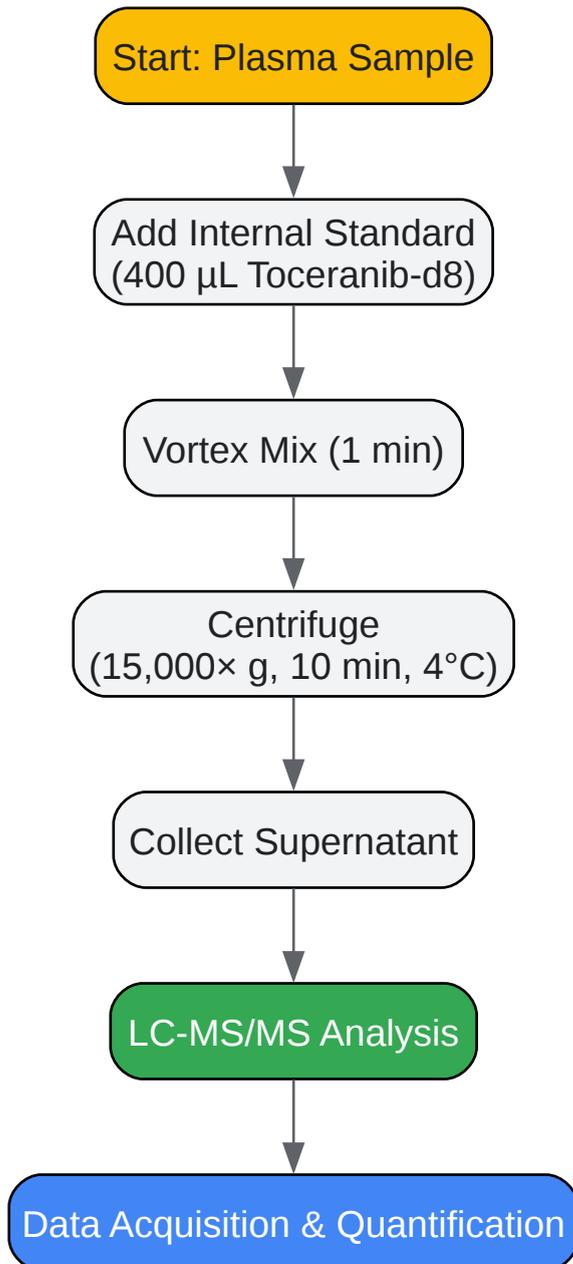
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Function
Toceranib	397.2	283.0	Quantification
Toceranib-d8 (IS)	405.2	283.1	Internal Standard

2.3. Sample Preparation Procedure A simple protein precipitation protocol was employed [1] [3].

- Pipette 100 μ L of plasma (calibrator, quality control, or study sample) into a microcentrifuge tube.
- Add 400 μ L of Internal Standard solution (**Toceranib**-d8 at 10 ng/mL in 0.1% formic acid in methanol).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 15,000 \times g for 10 minutes at 4°C.

- Transfer 2 μL of the supernatant for injection into the LC-MS/MS system.

2.4. Experimental Workflow The following diagram outlines the logical workflow for the sample preparation and analysis process.



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3. Method Validation Data The referenced study implemented this method and provided key validation metrics, summarized in the table below.

Table 3: Key Method Validation and Analytical Parameters

Parameter	Description / Value
Calibration Range	5 - 500 ng/mL [1] [3]
Quality Control (QC) Levels	15, 40, and 400 ng/mL [1] [3]
Linearity	$R^2 > 0.99$ (inferred from standard practice)
Specificity	Successful separation from void signals and degradants [1]
Sensitivity (LLOQ)	5 ng/mL (inferred from calibration range)
Sample Volume	100 μ L of plasma [1] [3]
Analytical Technique	LC-MS/MS with MRM [1] [3]

4. Application: Pharmacokinetic Sampling in Dogs This method was successfully applied in a clinical pilot study. The sampling protocol for a dog receiving **Toceranib** orally (2.4-2.9 mg/kg every other day) is as follows [1] [3]:

- **Blood Collection:** From the external jugular vein into EDTA tubes.
- **Key Timepoints:** 6 hours post-administration (for peak concentration, $C_{\sim\max\sim}$) and 48 hours post-administration (for trough concentration, $C_{\sim\min\sim}$).
- **Sample Processing:** Centrifuge at 3000 \times g for 10 min at 4°C within 30 minutes of collection. Separate plasma and store at -80°C until analysis.

5. Discussion

- **Advantages of the Method:** The use of LC-MS/MS with a stable isotopically-labeled internal standard (**toceranib**-d8) provides high specificity, sensitivity, and precision, making it ideal for accurate pharmacokinetic studies [1] [3]. The simple protein precipitation workflow allows for high-throughput analysis.
- **Link to Clinical Use:** Monitoring plasma concentrations is crucial for **Toceranib** as studies have shown that a higher peak plasma concentration ($C_{\sim\max\sim}$) may be associated with an increased risk of adverse events, supporting the use of TDM to optimize therapy and prevent toxicity [1] [3].
- **Column Performance:** To maintain method robustness, consistent assessment of column performance is recommended. Practical, graphical methods, such as constructing kinetic plots to

compare peak capacity under different flow rates, can be highly effective for ensuring optimal separation quality [4].

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References

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